Diethyl acetylenedicarboxylate

Catalog No.
S570833
CAS No.
762-21-0
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl acetylenedicarboxylate

CAS Number

762-21-0

Product Name

Diethyl acetylenedicarboxylate

IUPAC Name

diethyl but-2-ynedioate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3

InChI Key

STRNXFOUBFLVIN-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC(=O)OCC

Synonyms

acetylenedicarboxylic acid dimethyl ester, diethyl acetylenedicarboxylate, dimethyl acetylenedicarboxylate

Canonical SMILES

CCOC(=O)C#CC(=O)OCC

Synthesis of Heterocycles

One of the most prominent applications of DEAD lies in the synthesis of heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. DEAD's reactivity, particularly towards amines, aldehydes, and ketones, allows it to participate in various cyclization reactions, leading to diverse heterocyclic structures. Research has explored DEAD's role in the synthesis of numerous heterocycles, including:

  • Pyrans and Pyrrolidinones: DEAD serves as a key precursor in the synthesis of these heterocycles through various catalytic approaches. Studies have demonstrated its effectiveness in the green synthesis of these compounds using eco-friendly catalysts like tungstated calixarenes [].
  • Pyrano[2,3-c]pyrazoles: DEAD's participation in the synthesis of these pharmacologically relevant heterocycles has been explored using green catalysts derived from natural sources like ginger extracts [].
  • Other Heterocycles: DEAD's versatility extends to the synthesis of various other heterocycles, including furans, thiophenes, and pyrazoles. Research continues to explore its potential in the development of novel heterocyclic scaffolds with diverse applications [].

Other Research Applications

Beyond its role in heterocycle synthesis, DEAD finds application in other areas of scientific research:

  • Protein Cross-linking: DEAD's bifunctional nature makes it valuable in protein cross-linking studies. Its ability to react with two different amino acid residues within a protein allows researchers to investigate protein structure and interactions [].
  • Material Science: DEAD has been explored as a precursor in the synthesis of functional polymers. Its incorporation into polymer chains can introduce specific functionalities, potentially leading to materials with tailored properties [].

Diethyl acetylenedicarboxylate is an organic compound characterized by the formula C6H8O4\text{C}_6\text{H}_8\text{O}_4. It appears as a light yellow liquid with a pungent odor and is classified as a diester with two carboxyl groups attached to an acetylenic carbon chain. The compound is notable for its high electrophilicity due to the presence of the carbon-carbon triple bond, which makes it a valuable reagent in organic synthesis, particularly in cycloaddition reactions and as a Michael acceptor .

DEAD is a flammable liquid with a moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon contact or inhalation.

Here are some safety considerations:

  • Flammability: DEAD has a flash point of 49 °C, indicating a moderate fire hazard.
  • Toxicity: Limited data exists on the specific toxicity of DEAD. However, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
, including:

  • Michael Addition: This reaction involves the addition of nucleophiles to the electrophilic carbon of the acetylenic bond, forming new carbon-carbon bonds. It is particularly effective with amines, aldehydes, and ketones .
  • Cycloaddition Reactions: The compound acts as a dienophile in Diels-Alder reactions, allowing for the formation of cyclic structures from conjugated diene systems .
  • Condensation Reactions: It can undergo self-condensation or react with other dicarbonyl compounds under specific conditions to yield complex heterocycles .

Diethyl acetylenedicarboxylate exhibits significant biological activity, including:

  • Antimicrobial Properties: Compounds synthesized using diethyl acetylenedicarboxylate have shown effectiveness against various microbial strains.
  • Anti-inflammatory and Anticancer Activities: Research indicates that derivatives of this compound possess potential anti-inflammatory and anticancer properties, making them candidates for pharmaceutical development .
  • Antiviral Activity: Some derivatives have demonstrated activity against viruses such as HIV-1, highlighting the compound's versatility in medicinal chemistry .

Several methods exist for synthesizing diethyl acetylenedicarboxylate:

  • Bromination and Dehydrohalogenation: Starting from maleic acid, bromination leads to dibromosuccinic acid, which is then treated with potassium hydroxide to yield acetylenedicarboxylic acid. This acid is subsequently esterified with ethanol using sulfuric acid as a catalyst .
  • Reflux Method: A mixture of dibromomaleate and dibromofumarate can be reacted in acetonitrile under reflux conditions to produce diethyl acetylenedicarboxylate efficiently .
  • Ylide Reactions: Utilizing triphenylphosphonium ylides provides another synthetic route, allowing for high yields of the target compound .

Diethyl acetylenedicarboxylate finds numerous applications in various fields:

  • Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly heterocycles that have significant biological activities.
  • Pharmaceutical Development: The compound serves as a precursor for drugs due to its biological properties and reactivity.
  • Material Science: Its derivatives are explored for use in advanced materials due to their unique structural features .

Research has focused on the interactions of diethyl acetylenedicarboxylate with various nucleophiles:

  • Nucleophilic Additions: Studies show that thiolates react selectively with diethyl acetylenedicarboxylate, leading to specific meso compounds under controlled conditions .
  • Catalytic Reactions: The compound has been employed in multi-component reactions facilitated by catalysts such as silica sulfuric acid, enhancing reaction efficiency and product yields .

Diethyl acetylenedicarboxylate shares similarities with other compounds but also exhibits unique characteristics:

Compound NameStructure TypeNotable Features
Dimethyl AcetylenedicarboxylateDiesterMore volatile; used extensively in cycloaddition reactions.
Ethyl Acetylene DicarboxylateDiesterLess electrophilic; used in similar synthetic applications.
Propylene DicarboxylateDicarbonylLacks triple bond; less reactive compared to diethyl acetylenedicarboxylate.
Maleic AnhydrideDieneUsed primarily in polymer chemistry; less versatile than diethyl acetylenedicarboxylate.

Diethyl acetylenedicarboxylate stands out due to its high electrophilicity and versatility in forming complex organic structures through various reaction pathways. Its ability to participate in both Michael additions and cycloadditions makes it particularly valuable in organic synthesis compared to its analogs.

XLogP3

1.5

Melting Point

1.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

762-21-0

Wikipedia

Diethyl acetylenedicarboxylate

Dates

Modify: 2023-08-15

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